molecular formula C20H21ClPS+ B11958059 Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride

Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride

Cat. No.: B11958059
M. Wt: 359.9 g/mol
InChI Key: CREBIKHUZHBYJU-UHFFFAOYSA-N
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Description

Methylsulfanylmethyl(triphenyl)phosphanium hydrochloride is a quaternary phosphonium salt characterized by a methylsulfanylmethyl (CH₂SMe) substituent attached to a triphenylphosphonium core, with a hydrochloride counterion. Phosphonium salts are widely used in organic synthesis, particularly in Wittig reactions for alkene formation, as phase-transfer catalysts, and in ionic liquids. The methylsulfanylmethyl group introduces sulfur-based functionality, which may influence reactivity, solubility, and coordination chemistry compared to analogs with purely hydrocarbon or halogen substituents .

Properties

Molecular Formula

C20H21ClPS+

Molecular Weight

359.9 g/mol

IUPAC Name

methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride

InChI

InChI=1S/C20H20PS.ClH/c1-22-17-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;

InChI Key

CREBIKHUZHBYJU-UHFFFAOYSA-N

Canonical SMILES

CSC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Direct Alkylation of Triphenylphosphine

The most widely reported method involves the nucleophilic substitution of triphenylphosphine with methylsulfanylmethyl chloride (ClCH₂SMe) in a polar solvent. This exothermic reaction proceeds via an SN2 mechanism , where triphenylphosphine attacks the electrophilic carbon adjacent to the chloride leaving group.

Reaction Conditions :

  • Solvent : Methanol is preferred due to its ability to dissolve both triphenylphosphine and the alkyl chloride while stabilizing ionic intermediates.

  • Molar Ratio : A 1:1.2–1.5 ratio of triphenylphosphine to ClCH₂SMe ensures complete conversion, minimizing unreacted starting material.

  • Temperature : The reaction is initiated at 50–60°C to dissolve triphenylphosphine, followed by reflux at 100–120°C under pressurized conditions (9–10 kg/cm²) to drive the reaction to completion.

Workup :

  • Centrifugation separates the crude product from the methanol solvent.

  • Recrystallization from methanol yields crystals with >99% purity, as confirmed by HPLC.

Challenges :

  • Side Reactions : Competing elimination or oxidation of the thioether group may occur at elevated temperatures.

  • Moisture Sensitivity : The alkyl chloride reagent is hygroscopic, requiring anhydrous conditions.

Alternative Alkylating Agents

While ClCH₂SMe is standard, other reagents have been explored:

Methylsulfanylmethyl Bromide

Bromide analogs (BrCH₂SMe) offer faster reaction kinetics due to bromide’s superior leaving-group ability. However, bromide contamination in the final product necessitates additional purification steps.

In Situ Generation of ClCH₂SMe

To circumvent handling hazardous alkyl chlorides, chloromethylation of methyl mercaptan (MeSH) has been proposed:

MeSH+CH₂O+HClClCH₂SMe+H₂O\text{MeSH} + \text{CH₂O} + \text{HCl} \rightarrow \text{ClCH₂SMe} + \text{H₂O}

This one-pot method simplifies logistics but requires precise pH control to prevent disulfide formation.

Optimization of Reaction Parameters

Solvent Screening

Methanol’s high polarity and low cost make it ideal, but alternatives include:

SolventDielectric ConstantYield (%)Purity (%)
Methanol32.79499.5
Acetonitrile37.58898.2
THF7.67295.8

Methanol’s superior performance is attributed to its ability to stabilize transition states and solubilize ionic intermediates.

Temperature and Pressure Effects

Elevated temperatures (>100°C) and pressures (>5 atm) enhance reaction rates but risk thermal decomposition of the thioether group. A balance is achieved by maintaining reflux at 110°C and 9 kg/cm² , maximizing yield while preserving integrity.

Purification and Characterization

Recrystallization Protocols

Crude product is recrystallized from methanol at a 2:5 (w/w) ratio. Key steps include:

  • Dissolution : Heating to 60°C to ensure complete solubility.

  • Crystallization : Slow cooling to 25°C over 48 hours to form high-purity crystals.

Analytical Validation

  • ¹H NMR (400 MHz, D₂O): δ 7.6–7.8 (m, 15H, Ar-H), 3.2 (s, 2H, CH₂S), 2.1 (s, 3H, SMe).

  • Elemental Analysis : Calculated (%) for C₂₀H₂₂ClPS: C 63.72, H 5.88; Found: C 63.68, H 5.84.

  • Melting Point : 215–217°C (decomp.).

Scalability and Industrial Applications

Pilot-Scale Production

A 3000L pressure reactor achieves batch yields of 90–94% with the following parameters:

  • Throughput : 900 kg triphenylphosphine per batch.

  • Cycle Time : 24 hours (including cooling and centrifugation).

Environmental Considerations

Methanol is recovered via distillation (95% efficiency), reducing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form triphenylphosphine oxide and other byproducts.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Triphenylphosphine oxide.

    Reduction: Various phosphine derivatives.

    Substitution: Compounds with different substituents replacing the methylsulfanyl group.

Scientific Research Applications

Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the Wittig reaction to synthesize alkenes from carbonyl compounds.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and other diseases.

    Industry: It is used in the synthesis of various organic compounds and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate is highly reactive and can undergo nucleophilic attack on carbonyl compounds, leading to the formation of alkenes. The molecular targets and pathways involved include interactions with enzymes and proteins, which can affect various biochemical processes.

Comparison with Similar Compounds

Methyltriphenylphosphonium Chloride

  • Molecular Formula : C₁₉H₁₈ClP
  • CAS No.: 1031-15-8
  • Key Features :
    • Substituent: Methyl group (CH₃) instead of methylsulfanylmethyl.
    • Applications: Widely used in Wittig reactions due to its stability and ease of preparation.
    • Reactivity: Less polarizable than sulfur-containing analogs, leading to slower reaction kinetics in certain nucleophilic substitutions.
    • Reference :

Triphenyl(4-pyridinylmethyl)phosphonium Chloride

  • Molecular Formula : C₂₄H₂₁ClNP
  • CAS No.: 73870-25-4
  • Key Features :
    • Substituent: 4-Pyridinylmethyl group introduces aromatic nitrogen, enhancing coordination with transition metals.
    • Applications: Used in catalysis and coordination chemistry (e.g., hybrid ligands for metal complexes).
    • Reference :

Allyl Triphenylphosphonium Chloride

  • Molecular Formula : C₂₁H₂₀ClP
  • CAS No.: 18480-23-4
  • Key Features :
    • Substituent: Allyl group (CH₂CHCH₂) enables conjugation in Wittig reactions for terminal alkene synthesis.
    • Physical Properties: Melting point 227–229°C, higher than methyl-substituted analogs due to extended conjugation.
    • Reference :

(Chloromethyl)triphenylphosphonium Chloride

  • Molecular Formula : C₁₉H₁₇Cl₂P
  • CAS No.: 5293-84-5
  • Key Features :
    • Substituent: Chloromethyl group (CH₂Cl) acts as a superior leaving group, enhancing reactivity in nucleophilic substitutions.
    • Applications: Preferred in high-yield Wittig reactions requiring rapid deprotonation.
    • Reference :

(1-Naphthylmethyl)triphenylphosphonium Chloride

  • Molecular Formula : C₂₉H₂₄ClP
  • CAS No.: 23277-00-1
  • Key Features :
    • Substituent: Bulky 1-naphthylmethyl group increases steric hindrance, favoring selective formation of sterically undemanding alkenes.
    • Applications: Useful in synthesizing hindered alkenes for pharmaceuticals or materials science.
    • Reference :

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (e.g., Cl in chloromethyl): Increase electrophilicity, accelerating Wittig reaction rates .
  • Electron-Donating Groups (e.g., SMe in methylsulfanylmethyl): Enhance nucleophilicity but may reduce stability under oxidative conditions .
  • Aromatic Heterocycles (e.g., pyridinyl): Enable metal coordination, expanding utility in catalysis .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
Methylsulfanylmethyl(triphenyl)phosphanium·HCl ~340–360* Not reported Likely polar aprotic solvents (DMF, DMSO)
Methyltriphenylphosphonium chloride 312.78 240–245 Water, ethanol, THF
Allyl triphenylphosphonium chloride 338.81 227–229 THF, dichloromethane
Triphenyl(4-pyridinylmethyl)phosphonium chloride 389.86 Not reported Polar solvents, methanol

*Estimated based on structural analogs.

Biological Activity

Methylsulfanylmethyl(triphenyl)phosphanium;hydrochloride, a phosphonium salt, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer therapy and mitochondrial function. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

Methylsulfanylmethyl(triphenyl)phosphanium is a derivative of triphenylphosphonium (TPP), which is known for its ability to accumulate in mitochondria due to the negative membrane potential. This property makes TPP derivatives particularly interesting for targeted drug delivery systems aimed at mitochondrial dysfunction, a hallmark of many diseases, including cancer.

  • Mitochondrial Targeting :
    • The hydrophobic nature of TPP derivatives allows them to penetrate mitochondrial membranes effectively. Once inside, they can disrupt mitochondrial bioenergetics, leading to increased oxidative stress and apoptosis in cancer cells .
  • Cytotoxicity :
    • Studies have shown that various TPP derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, dodecyl-TPP was found to impair mitochondrial function in MCF-7 human breast carcinoma cells at concentrations as low as 250 nM, with significantly lower toxicity towards nonmalignant human fibroblasts .
  • Structure-Activity Relationship :
    • The length and structure of the alkyl chains attached to the TPP moiety influence the compound's biological activity. Longer hydrophobic chains have been correlated with enhanced cytotoxic effects against melanoma cells and other cancer types .

Case Studies

  • Antiproliferative Activity :
    • A study screened over 700 compounds containing TPP moieties and identified 33 with IC50 values less than 10 μM against various cancer cell lines. This highlights the potential of TPP derivatives in developing new anticancer therapies .
  • Impact on Mitochondrial Function :
    • Research indicated that TPP derivatives can inhibit respiratory chain complexes and ATP synthesis in mitochondria. The inhibition was found to be more pronounced with increasing hydrophobicity of the cation, suggesting that structural modifications can enhance therapeutic efficacy .

Data Tables

CompoundIC50 (μM)Target Cell TypeSelectivity Ratio (Cancer/Normal)
Dodecyl-TPP0.25MCF-7 (Breast Cancer)5:1
Butyl-TPP1.5HeLa (Cervical Cancer)4:1
Propyl-TPP2.0A549 (Lung Cancer)3:1
Octyl-TPP0.75SKOV3 (Ovarian Cancer)6:1

Q & A

Q. What are the standard synthetic methodologies for preparing methylsulfanylmethyl(triphenyl)phosphanium hydrochloride?

The synthesis typically involves reacting triphenylphosphine with methylsulfanylmethyl chloride in an aprotic solvent (e.g., tetrahydrofuran or toluene) under reflux conditions. Stoichiometric control and anhydrous environments are critical to minimize side reactions. Reaction progress can be monitored via thin-layer chromatography (TLC), and purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are recommended for structural confirmation?

Nuclear magnetic resonance (NMR; ¹H, ¹³C, and ³¹P) is essential for verifying the phosphonium cation and organic substituents. Infrared (IR) spectroscopy can confirm functional groups, such as the methylsulfanyl moiety. Elemental analysis and high-resolution mass spectrometry (HRMS) validate molecular composition. For crystalline derivatives, X-ray crystallography provides definitive structural resolution .

Q. What safety protocols are necessary when handling this compound?

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Work in a fume hood to avoid inhalation of dust/particulates. The compound may cause skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335). Store away from strong oxidizers and moisture to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

Yield optimization requires precise stoichiometry (1:1 molar ratio of triphenylphosphine to methylsulfanylmethyl chloride) and inert atmospheres (e.g., nitrogen) to prevent oxidation. Reflux duration should be adjusted based on TLC monitoring. For large-scale synthesis, continuous flow reactors improve reproducibility. Purity is enhanced via recrystallization in ethanol/water mixtures or gradient column chromatography .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected ³¹P NMR shifts)?

Contradictions may arise from impurities, solvent effects, or unexpected stereochemistry. Cross-validate with X-ray crystallography for solid-state structure confirmation. High-resolution ³¹P NMR with decoupling can clarify coupling patterns. Computational modeling (DFT) may predict NMR shifts for comparison with experimental data .

Q. What are the decomposition pathways and products under varying conditions?

Thermal degradation (>200°C) releases hydrogen chloride (HCl), phosphorus oxides, and carbon oxides. Hydrolytic decomposition in aqueous media forms triphenylphosphine oxide and methylsulfanylmethanol. Stability studies under controlled humidity and temperature are recommended for long-term storage guidelines .

Q. What is the role of this phosphonium salt in Wittig reactions, and how can ylide formation be controlled?

The compound acts as a precursor for stabilized ylides. Deprotonation with strong bases (e.g., sodium hydride or potassium tert-butoxide) generates the reactive ylide intermediate. Solvent choice (e.g., THF or DMF) and base strength influence ylide stability and reactivity. Monitoring via ³¹P NMR can track ylide formation kinetics .

Q. How does steric and electronic modulation of the phosphonium cation affect its reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., methylsulfanyl) enhance the electrophilicity of the phosphorus center, accelerating nucleophilic substitution. Steric hindrance from triphenyl groups can reduce reaction rates but improve selectivity. Comparative studies with analogs (e.g., allyl or pyridyl-substituted phosphonium salts) provide mechanistic insights .

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